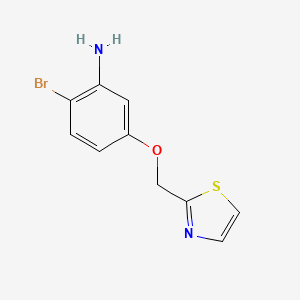![molecular formula C12H27NO7 B13973446 1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13973446.png)
1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a compound with the molecular formula C6H15NO3 . It is also known by several other names, including 2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine and 3,6,9-Trioxadecylamine . This compound is characterized by its multiple ethoxy groups and a terminal amino group, making it a versatile molecule in various chemical applications.
Métodos De Preparación
The synthesis of 1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the following steps :
BP103a01 Preparation: Under nitrogen protection, 200 mL of pyridine and 120 g of BP103a00 are added to a 1000 mL three-neck flask. The mixture is cooled to 0°C, and 151.8 g of TsCl is added in batches. The reaction is stirred for 1 hour, then slowly warmed to room temperature and stirred for an additional 3-4 hours.
BP103a02 Preparation: The reaction mixture is poured into ice-cold dilute hydrochloric acid solution, extracted with ethyl acetate (EA), and the EA layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate, and saturated brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The product is purified by silica gel column chromatography to obtain BP103a01.
Final Product: BP103a01 is dissolved in 160 mL of DMSO, and 23.52 g of NaN3 is added. The mixture is heated to 50°C for 3 hours, then cooled to room temperature. The reaction mixture is poured into water, extracted with EA, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to obtain the final product as a colorless liquid.
Análisis De Reacciones Químicas
1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including :
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol has several applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and surfactants.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to enhance their solubility and stability.
Medicine: It is employed in drug delivery systems to improve the bioavailability and targeting of therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, including detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol involves its interaction with various molecular targets and pathways . The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with other molecules, facilitating its incorporation into larger chemical structures. These interactions can modulate the physical and chemical properties of the target molecules, enhancing their functionality in various applications.
Comparación Con Compuestos Similares
1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol is unique due to its multiple ethoxy groups and terminal amino group . Similar compounds include :
Triethylene glycol monoamine: Lacks the additional ethoxy groups, making it less versatile in certain applications.
Triglycolamine: Similar structure but with fewer ethoxy groups, limiting its solubility and reactivity.
These similar compounds highlight the enhanced properties of this compound, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H27NO7 |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
1-amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H27NO7/c13-12(15)11-20-10-9-19-8-7-18-6-5-17-4-3-16-2-1-14/h12,14-15H,1-11,13H2 |
Clave InChI |
RRFIUDKPRKNZFN-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCC(N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine](/img/structure/B13973365.png)
![2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13973373.png)
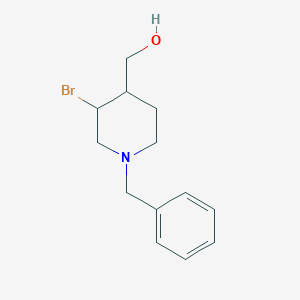
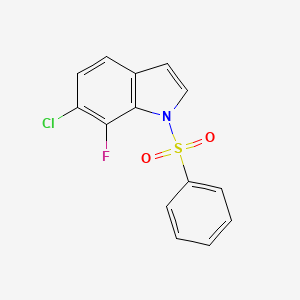
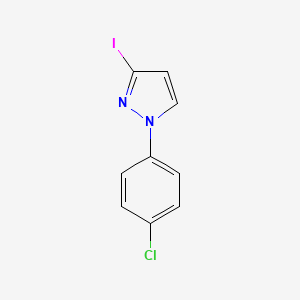

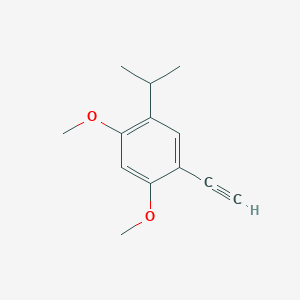
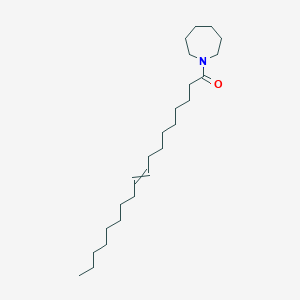
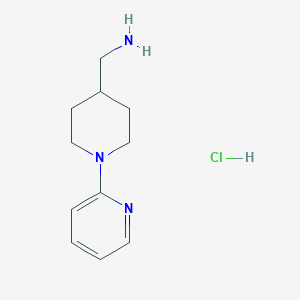

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13973431.png)
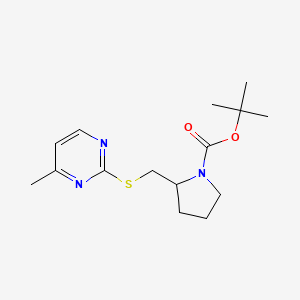
![2-(2-Oxo-1,7-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13973444.png)
